molecular formula C21H14ClFN2OS B11194899 2-[(4-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one

2-[(4-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one

Cat. No.: B11194899
M. Wt: 396.9 g/mol
InChI Key: ITIYJCWALCQREW-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3,4-dihydroquinazolin-4-one typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and its quinazolinone core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C21H14ClFN2OS

Molecular Weight

396.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C21H14ClFN2OS/c22-15-7-5-14(6-8-15)13-27-21-24-19-4-2-1-3-18(19)20(26)25(21)17-11-9-16(23)10-12-17/h1-12H,13H2

InChI Key

ITIYJCWALCQREW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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